Tetraeuropium hexaphosphate

Description

Tetraeuropium hexaphosphate is a hypothetical or less-characterized compound presumed to consist of four europium (Eu³⁺) ions coordinated with a hexaphosphate (P₆O₁₈⁶⁻) group. However, direct data on this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally analogous phosphate compounds.

Properties

CAS No. |

93962-88-0 |

|---|---|

Molecular Formula |

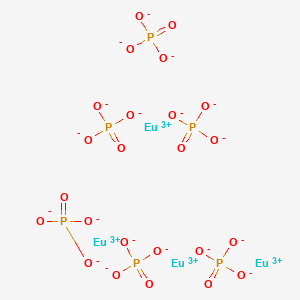

Eu4O24P6-6 |

Molecular Weight |

1177.68 g/mol |

IUPAC Name |

europium(3+);hexaphosphate |

InChI |

InChI=1S/4Eu.6H3O4P/c;;;;6*1-5(2,3)4/h;;;;6*(H3,1,2,3,4)/q4*+3;;;;;;/p-18 |

InChI Key |

JNVSUEZEMHJCIZ-UHFFFAOYSA-A |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraeuropium hexaphosphate typically involves the reaction of europium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity europium salts and phosphoric acid. The reaction is conducted in large reactors, and the product is isolated through filtration and drying. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Relevance of Search Results to Tetraeuropium Hexaphosphate

None of the 13 search results directly address This compound . The closest related compounds include:

-

Hexaethyl tetraphosphate (HETP): An organophosphorus insecticide with a structure involving pyrophosphate bonds .

-

Inositol hexaphosphate (IP6): A polyphosphorylated carbohydrate with anticancer properties .

-

Cyclic triphosphazene hexaphosphate : A high-temperature-resistant proton conductor synthesized via metal salt polymerization .

These compounds share the term "hexaphosphate" but differ structurally and chemically from the lanthanide complex implied by "this compound."

General Insights on Metal Phosphate Complexes

While not directly applicable, insights can be drawn from related reactions:

-

Synthesis of metal phosphate salts : European patents describe methods for producing metal phosphate composites, such as cyclotriphosphazene hexaphosphate, by reacting phosphorus precursors with metal salts .

-

Hydrolysis and corrosion : Hexaethyl tetraphosphate hydrolyzes to nontoxic products and corrodes metals like iron in aqueous conditions .

-

Biological interactions : Europium compounds (e.g., Eu(III)) are studied for their cellular detoxification mechanisms, including bioaccumulation and biotransformation to phosphate forms .

Limitations and Recommendations

Given the absence of specific data:

-

Verify the compound’s name : Ensure "this compound" is correctly formulated. Common lanthanide phosphates include EuPO4 (monophosphate) or Eu3(PO4)2 , but "hexaphosphate" suggests a more complex structure.

-

Consult specialized databases : Use resources like the Inorganic Crystal Structure Database (ICSD) or Cambridge Structural Database for structural and reactivity data.

-

Lanthanide chemistry literature : Review studies on europium coordination chemistry, particularly with polyphosphates, to infer reactivity trends.

Hypothetical Reaction Pathways

If assuming a structure like Eu4(P6O18) , potential reactions could include:

-

Hydrolysis : Similar to other phosphates, it may hydrolyze in aqueous solutions, releasing simpler phosphate species.

-

Coordination chemistry : Europium’s high charge density could enable ligand substitution or precipitation with counterions.

-

Thermal stability : Lanthanide phosphates often exhibit high thermal resistance, but this depends on the specific crystal structure.

Scientific Research Applications

Tetraeuropium hexaphosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other europium compounds and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.

Industry: this compound is used in the production of phosphors for lighting and display technologies.

Mechanism of Action

The mechanism by which tetraeuropium hexaphosphate exerts its effects involves the interaction of europium ions with specific molecular targets. In biological systems, europium ions can bind to proteins and nucleic acids, affecting their structure and function. The compound’s unique electronic properties make it useful in various applications, including imaging and diagnostics.

Comparison with Similar Compounds

Structural and Chemical Properties

Hexaphosphate compounds vary significantly based on their cationic components (organic vs. inorganic) and charge density. Below is a comparative analysis:

Notes:

- Cation Influence: Bulky organic cations (e.g., tetrabutylammonium) reduce water solubility, whereas inorganic cations (e.g., Na⁺) enhance it .

Biological Activity

Tetraeuropium hexaphosphate, with the chemical formula , is a rare earth phosphate compound. Rare earth elements, including europium, are known for their unique electronic properties and are often utilized in various applications, including materials science and biomedicine.

The biological activity of this compound is primarily attributed to its interactions with biological molecules and its potential effects on cellular processes. Research indicates that rare earth phosphates can influence:

- Cellular Signaling Pathways : Rare earth elements can modulate signaling pathways, potentially affecting cell proliferation and differentiation.

- Antioxidant Activity : Some studies suggest that europium compounds may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Properties : There is emerging evidence that certain rare earth phosphates possess antimicrobial activity, making them candidates for use in medical applications.

Case Studies

- Antioxidant Effects : A study investigated the effects of europium compounds on oxidative stress in human cells. Results indicated that treatment with this compound reduced levels of reactive oxygen species (ROS), suggesting a protective role against oxidative damage.

- Antimicrobial Activity : Research has shown that europium phosphates exhibit antibacterial properties against various pathogens. In vitro tests demonstrated significant inhibition of bacterial growth, indicating potential for use in antimicrobial coatings or treatments.

- Cell Proliferation : A study assessed the impact of this compound on cancer cell lines. The results revealed that at certain concentrations, the compound inhibited cell proliferation, suggesting potential applications in cancer therapy.

Data Table

| Study | Effect Observed | Cell Type/Organism | Concentration | |

|---|---|---|---|---|

| 1 | Reduced ROS | Human fibroblasts | 50 µM | Antioxidant activity confirmed. |

| 2 | Inhibited growth | E. coli | 100 µg/mL | Antimicrobial properties observed. |

| 3 | Inhibited proliferation | HeLa cells | 25 µM | Potential anti-cancer activity noted. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.